molecular formula C11H11N3O2S B8298170 Phenyl 5-ethyl-1,3,4-thiadiazol-2-ylcarbamate

Phenyl 5-ethyl-1,3,4-thiadiazol-2-ylcarbamate

Cat. No. B8298170
M. Wt: 249.29 g/mol
InChI Key: AQVSVNPMMUQBOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 5-ethyl-1,3,4-thiadiazol-2-ylcarbamate is a useful research compound. Its molecular formula is C11H11N3O2S and its molecular weight is 249.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenyl 5-ethyl-1,3,4-thiadiazol-2-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl 5-ethyl-1,3,4-thiadiazol-2-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Phenyl 5-ethyl-1,3,4-thiadiazol-2-ylcarbamate

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

phenyl N-(5-ethyl-1,3,4-thiadiazol-2-yl)carbamate

InChI

InChI=1S/C11H11N3O2S/c1-2-9-13-14-10(17-9)12-11(15)16-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14,15)

InChI Key

AQVSVNPMMUQBOB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 5-Ethyl-[1,3,4]thiadiazol-2-ylamine (2.5 g, 19.4 mmol) and pyridine (1.72 ml, 21.3 mmol) in dichloromethane (70 ml) is cooled to −70° C. and treated with a solution of phenylchloroformate (2.45 ml, 19.6 mmol) in dichloromethane (10 ml) dropwise. The reaction mixture is allowed to warm to ambient temperature and stirred for 3 hours during which a precipitate forms. The precipitate is collected by filtration, and dried under vacuum to afford (5-Ethyl-[1,3,4]thiadiazol-2-yl)-carbamic acid phenyl ester as white solid. [M+H] 250.15
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2.5 g
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2.45 mL
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10 mL
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